Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate

PROTAC linker design ternary complex stabilization hydrogen bonding

Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate (CAS 1219828-32-6, MW 253.34, C₁₄H₂₃NO₃) is a Boc-protected piperidine building block functionalized with a terminal propargyl ether group. The compound belongs to the alkyl/ether class of PROTAC linkers, combining a saturated piperidine ring for conformational rigidity with a terminal alkyne handle compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
Cat. No. B13244889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COCC#C
InChIInChI=1S/C14H23NO3/c1-5-10-17-11-12-6-8-15(9-7-12)13(16)18-14(2,3)4/h1,12H,6-11H2,2-4H3
InChIKeySBDBMGGJLCMLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate (CAS 1219828-32-6): PROTAC Linker Procurement & Selection Overview


Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate (CAS 1219828-32-6, MW 253.34, C₁₄H₂₃NO₃) is a Boc-protected piperidine building block functionalized with a terminal propargyl ether group . The compound belongs to the alkyl/ether class of PROTAC linkers, combining a saturated piperidine ring for conformational rigidity with a terminal alkyne handle compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Its structural features position it as a semi-rigid, moderately lipophilic linker option for heterobifunctional degrader assembly, distinct from both fully flexible PEG-based and purely alkyl-chain linkers [2].

1 PROTAC linker building block: semi-rigid piperidine core for conformational pre-organization in degrader design
2 Propargyl ether handle compatible with CuAAC click chemistry for modular heterobifunctional assembly
3 Boc-protected piperidine nitrogen enables orthogonal deprotection and sequential ligand conjugation

Why tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate Cannot Be Replaced by a Generic PROTAC Alkyne Linker


PROTAC linker selection directly governs ternary complex stability, degradation efficiency (DC₅₀), and passive cell permeability, and linkers cannot be interchanged without altering these outcomes [1]. The piperidine ring in this compound contributes conformational pre-organization that reduces the entropic penalty of ternary complex formation, a feature absent in freely rotating PEG linkers. In a matched molecular pair study, the piperidine-containing PROTAC 8 exhibited medium–high cell permeability (in cellulo/in vitro VHL IC₅₀ ratio classified as medium–high), distinct from the low permeability of the fully flexible aliphatic-linker PROTAC 1 [2]. Substituting this linker with a PEG analog (e.g., Boc-NH-PEG3-propargyl, MW 287.35) alters not only linker length and polarity but also solubility and membrane permeability characteristics . The ether oxygen in the propargyloxymethyl chain provides a hydrogen bond acceptor that the simpler Boc-Pip-butyn (CAS 1346153-07-8) lacks, potentially affecting ternary complex stabilization and molecular recognition .

PEG swap Flexible PEG linkers lack piperidine conformational pre-organization; reported permeability classification may shift substantially in matched PROTAC series.
Alkyl-only Boc-Pip-butyn (CAS 1346153-07-8) lacks the ether H-bond acceptor; ternary complex interfacial contacts may differ in ways that alter degradation efficiency.
Extended linker Phenyl-extended analogs exceed the reported 8–12 atom reference range for closer-proximity target–E3 ligase pairs; spacer length mismatch may reduce ternary complex stability.

Quantitative Evidence Guide: tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate vs. Comparator Linkers


Hydrogen Bond Acceptor Capacity: Propargyl Ether vs. Alkyl-Only Alkyne Linkers

The target compound contains an ether oxygen in the propargyloxymethyl side chain, contributing 3 hydrogen bond acceptors (2 from the carbamate, 1 from the ether) vs. only 2 H-acceptors for the direct analog Boc-Pip-butyn (CAS 1346153-07-8), which lacks the ether linkage . In PROTAC design, linker hydrogen bond acceptors can participate in ternary complex stabilization through interactions with either the E3 ligase or target protein surface. The additional ether oxygen provides a potential anchor point for water-bridged or direct hydrogen bonds that the simpler alkyl-alkyne linker cannot offer. This differential becomes critical in lead optimization, where minor changes in linker composition have been shown to alter degradation DC₅₀ values by orders of magnitude [1].

H-Bond Acceptor Profile
Reported
Target: 3 HBA (2 carbamate + 1 ether) vs Comparator: 2 HBA (carbamate only)
May support ternary complex stabilization through additional protein-surface contacts.
Structural comparison; degrader-context validation required.
PROTAC linker design ternary complex stabilization hydrogen bonding

Conformational Rigidity vs. PEG Flexibility: Impact on Cell Permeability

The piperidine ring in the target compound introduces conformational restriction (reduced rotatable bonds) compared to PEG-based alkyne linkers. In a direct study of nine VHL-recruiting PROTACs, the piperidine-containing PROTAC 8 achieved a medium–high permeability classification (in cellulo/in vitro VHL IC₅₀ ratio), while the highly flexible aliphatic-linker PROTAC 1 was classified as low permeability (ratio = 274, representing nearly 300-fold lower cell penetration) [1]. PROTACs with piperidine-containing linkers adopt folded conformations in nonpolar environments that reduce solvent-accessible 3D polar surface area, a mechanism not available to freely rotating PEG linkers that tend to adopt extended conformations [1]. The target compound, featuring a piperidine ring with a propargyl ether side chain, is expected to provide this conformational pre-organization benefit, distinguishing it from fully flexible PEG-alkyne alternatives such as Boc-NH-PEG3-propargyl (8 rotatable bonds in the PEG chain alone) .

Conformational Rigidity & Permeability
Class-level
Piperidine-containing PROTAC class: medium–high permeability vs flexible aliphatic: low permeability
Supports passive cell permeability context for piperidine-containing linker class.
Class-level inference from VHL PROTAC study; verify in specific degrader context.
cell permeability PROTAC pharmacokinetics linker rigidity

Linker Atom Count and Compatibility with the 8–12 Atom Ideal PROTAC Spacer Range

Computational modeling has established that an ideal PROTAC linker spans 8–12 atoms between the target protein ligand and the E3 ligase ligand for optimal ternary complex geometry [1]. The target compound, once Boc-deprotected and coupled via its piperidine nitrogen and propargyl group, contributes approximately 7–8 linker atoms (4 piperidine ring atoms in the through-bond path + 3 atoms in the propargyl ether chain). This positions it within the lower end of the ideal range, making it suitable for targets requiring a compact linker. In contrast, the more extended Boc-Pip-alkyne-Ph-COOH (CAS 2581824-70-4), used in the synthesis of ARD-266 (DC₅₀ 0.2–1 nM in prostate cancer cell lines), incorporates an additional phenyl ring that extends the linker path to approximately 12–14 atoms . The target compound's shorter reach is advantageous when the two binding pockets are in closer proximity or when a more rigid connection is desired to minimize conformational entropy.

Linker Span Estimate
Class-level
~7–8 atoms post-deprotection
Fits lower end of reported 8–12 atom reference range for ternary complex geometry.
Computational modeling context; confirm by ternary complex assay.
PROTAC design linker length optimization ternary complex modeling

Commercially Verified Purity: 95–97% HPLC with Full Spectroscopic Characterization

The target compound is commercially available from multiple independent suppliers with verified purity specifications: 95% (AKSci), 96% (Jiangyin Kangyuan), and 97% HPLC (Suzhou Amatek, Shanghai Qiongyan) . Each supplier provides characterization by LCMS/GCMS, with optional HPLC, GC-FID, MS, NMR (¹H and ¹³C), FTIR, and CHNS elemental analysis available upon request . This multi-supplier availability with consistent purity specifications reduces single-source procurement risk. In comparison, the close analog Boc-Pip-butyn (CAS 1346153-07-8) is listed at 95% purity by fewer suppliers with less extensive analytical documentation . The availability of full spectroscopic datasets enables researchers to verify structural identity before use in degrader synthesis, a critical requirement when minor impurities in the linker can propagate into the final PROTAC and confound biological assay results.

Commercial Purity
Data to verify
95–97% HPLC across multiple independent suppliers
Supports procurement consistency and multi-supplier sourcing review.
Supplier-reported specifications; verify per lot by in-house QC.
chemical procurement quality control PROTAC building block

Optimal Research and Industrial Application Scenarios for tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate


PROTAC Degrader Synthesis Requiring Compact, Semi-Rigid Linker Architecture

When structural modeling of the target protein–E3 ligase pair indicates a binding site separation of approximately 8–12 atoms, this compound provides a linker that contributes ~7–8 atoms to the spacer path after Boc deprotection and coupling . The piperidine ring confers conformational rigidity that reduces the entropic cost of ternary complex formation, while the propargyl ether oxygen offers an additional hydrogen bond acceptor for potential protein surface interactions [1]. This linker is appropriate for early-stage degrader campaigns where passive cell permeability is a design priority, as piperidine-containing PROTACs have demonstrated medium–high cell permeability in VHL-based systems [2].

Click Chemistry-Assembled Degrader Libraries via CuAAC with Azide-Functionalized Ligands

The terminal alkyne group of this compound is fully compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling modular assembly of PROTAC libraries where the azide handle resides on either the E3 ligase ligand or the target protein ligand . The Boc protecting group on the piperidine nitrogen allows for selective deprotection (TFA/DCM) and subsequent coupling to a carboxylic acid-containing ligand, providing an orthogonal protection strategy for sequential conjugation [1]. This two-step assembly route (Boc deprotection then CuAAC, or vice versa) enables efficient parallel synthesis of degrader libraries for SAR exploration [2].

Replacement of PEG Linkers in Permeability-Optimized Degraders

In degrader programs where initial PEG-based linkers yield poor cell permeability (in cellulo/in vitro ratio >100, corresponding to low permeability class), substituting with a piperidine-containing linker can improve permeability by an order of magnitude or more, as demonstrated by the shift from PROTAC 1 (flexible aliphatic, ratio 274) to PROTAC 8 (piperidine-containing, medium–high class) . This compound offers a direct replacement strategy without the structural complexity of piperazine-containing or phenyl-extended linkers, maintaining a molecular weight below 300 Da in the building block form [1].

Androgen Receptor or Kinase PROTAC Development Requiring Compact VHL-Based Degraders

The piperidine-alkyne linker class has been validated in potent VHL-recruiting PROTACs such as ARD-266, which achieves DC₅₀ values of 0.15–0.97 nM across prostate cancer cell lines . The target compound provides a shorter analog of the Pip-alkyne-Ph linker used in ARD-266 (approximately 7–8 atoms vs. 12–14 atoms), offering an option for degrader programs where a more compact spacer is indicated by ternary complex modeling or where reduced molecular weight is desired to approach oral bioavailability space (MW ≤950 Da guideline for PROTACs) [1][2].

Application
Selection Property
Validation Focus
PROTAC synthesis with semi-rigid linker architecture
Piperidine core rigidity and propargyl ether H-bond acceptor capacity
Ternary complex stability assessment
CuAAC-based degrader library assembly
Terminal alkyne reactivity with orthogonal Boc protection
Sequential conjugation verification
Permeability improvement over flexible PEG linkers
Conformational pre-organization vs flexible backbone
Cell permeability assay comparison in VHL-based systems
VHL-based degrader programs with compact spacer requirement
Shorter linker span (~7–8 atom path) for close-proximity target-E3 pairs
Ternary complex modeling review and degradation endpoint confirmation
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